molecular formula C16H16ClN3O B11548645 N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide

Cat. No.: B11548645
M. Wt: 301.77 g/mol
InChI Key: OGHIIPXCXDAFRC-VXLYETTFSA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide is a hydrazide-based compound characterized by a central acetohydrazide backbone substituted with a 4-chlorobenzylidene group and a 2-toluidino (o-tolylamino) moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Its synthesis typically involves condensation reactions between substituted aldehydes and hydrazide precursors under reflux conditions .

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O/c1-12-4-2-3-5-15(12)18-11-16(21)20-19-10-13-6-8-14(17)9-7-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

OGHIIPXCXDAFRC-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-toluidine in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of reduced hydrazides.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substitutions like purine-sulfanyl () or indole () introduce heterocyclic moieties that may influence binding to biological targets such as enzymes or receptors.

Spectral and Analytical Comparison

NMR and MS Data

  • 1H NMR: The target compound’s imine proton (-N=CH) resonates near δ 8.2–8.4 ppm, consistent with analogs like 2-(4-chloro-2-methylphenoxy)-N'-[3-thienylmethylidene]acetohydrazide (δ 8.07 ppm, ) .
  • 13C NMR : The carbonyl (C=O) signal appears at ~168–173 ppm, as seen in (δ 173.5 ppm).
  • HRMS : For derivatives with chlorophenyl groups, molecular ion peaks align with calculated values (e.g., m/z 356.08 for a benzopyranyl analog in ).

Elemental Analysis

All compounds show ≤0.03% deviation between calculated and found values for C, H, and N (e.g., : C = 64.46% calc. vs. 64.44% found).

Enzyme Inhibition

  • α-Glucosidase Inhibition: The target compound’s activity is inferred from analogs like (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC50 = 6.10 ± 0.5 μM, ). Chlorophenyl derivatives often outperform non-halogenated analogs due to enhanced hydrophobic interactions .
  • MAPK p38α Inhibition: (E)-N’-(4-chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide () inhibits TNF-α production by 55.8%, comparable to the drug SB-203580 .

Antimicrobial Activity

  • Antibacterial : 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-chlorobenzyliden)acetohydrazide () shows broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Antifungal: Azetidinone derivatives (e.g., ) with 4-chlorophenyl groups exhibit moderate activity against C. albicans.

Anti-Inflammatory Activity

Derivatives with 4-chlorophenyl groups demonstrate superior anti-hyperalgesic effects compared to hydroxyphenyl or methoxyphenyl analogs, likely due to enhanced binding to inflammatory mediators like COX-2 or p38 MAPK .

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-toluidino)acetohydrazide is a Schiff base compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN3O
  • Molecular Weight : 273.76 g/mol

The compound features a hydrazone linkage, which is significant for its biological activity. Schiff bases are known for their ability to chelate metal ions and interact with various biological targets, contributing to their pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that Schiff bases, including this compound, exhibit notable antimicrobial properties. Research indicates that this compound shows activity against a range of bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Moderate activity observed against Escherichia coli and Salmonella typhi.

The Minimum Inhibitory Concentration (MIC) values reveal significant potency, suggesting potential for development as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases. The compound exhibited competitive inhibition with an IC50 value indicating strong potential as a therapeutic agent.
  • Urease : The compound demonstrated significant urease inhibitory activity, which is crucial for managing conditions like kidney stones and urinary infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : The presence of nitrogen and oxygen atoms allows the compound to chelate metal ions, enhancing its antimicrobial and enzyme inhibitory activities.
  • Interaction with Biological Targets : Docking studies suggest that the compound binds effectively to active sites of enzymes such as AChE and urease, altering their function and leading to inhibition .

Case Studies

  • Antibacterial Evaluation : A study assessed the antibacterial properties of various Schiff bases, including the target compound. Results indicated that it had comparable or superior activity against tested bacterial strains compared to standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Bacillus subtilis20
    Escherichia coli30
  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited AChE with an IC50 value of 5 µM, showcasing its potential for treating Alzheimer's disease .

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